N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methoxyphenyl and methylbenzenesulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methoxyphenyl group using a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl compounds.
Examples: Compounds such as N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylate and N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-sulfonamide.
Uniqueness
Structural Features: The presence of both methoxyphenyl and methylbenzenesulfonyl groups on the piperidine ring makes this compound unique.
Functional Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant functional groups:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Methoxyphenyl group : This group may enhance lipophilicity and receptor binding.
- Methylbenzenesulfonyl group : Known for its ability to participate in various chemical reactions and potentially influence biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it may target enzymes involved in cancer cell proliferation or apoptosis.
- Receptor Interaction : Binding to various receptors can modulate cellular signaling pathways, influencing processes such as cell growth and survival.
- Gene Expression Modulation : By interacting with transcription factors, the compound may alter gene expression profiles, leading to changes in protein synthesis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies show that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism, with some studies reporting substantial inhibition of bacterial growth.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : Laboratory experiments have shown that the compound can significantly reduce cell viability in cancer cell lines at low micromolar concentrations. For instance, IC50 values were reported in the range of 5-10 µM for melanoma cells, indicating potent activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 5 | Induction of apoptosis via caspase activation |
Breast Cancer | 8 | Inhibition of cell proliferation |
Staphylococcus aureus | 12 | Disruption of bacterial cell wall synthesis |
- In vivo Studies : Animal models have provided further insights into the compound's efficacy. In a mouse model of melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-3-9-19(10-4-15)27(24,25)22-13-11-16(12-14-22)20(23)21-17-5-7-18(26-2)8-6-17/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRDQDQOWJPGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.